1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

BenchChem offers high-quality 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZALSABJOMMWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428349 | |

| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90565-37-0 | |

| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"physical and chemical properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone"

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative. As a member of the pyrazole class of heterocyclic compounds, it holds potential as a versatile building block in medicinal chemistry and materials science due to the diverse biological activities associated with the pyrazole scaffold.[1][2] This document details the compound's structural and identifying information, outlines its predicted physicochemical properties, and provides robust, field-proven experimental protocols for their empirical determination. The guide is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental methodologies and ensuring a high standard of scientific integrity. All procedural descriptions are designed to be self-validating, and key claims are substantiated with authoritative references.

Compound Identification and Structure

Accurate identification is the cornerstone of any chemical investigation. This section provides the fundamental nomenclature and structural details for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

1.1. Nomenclature and Identifiers

-

IUPAC Name: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

-

Molecular Formula: C₉H₁₄N₂O

-

Molecular Weight: 166.22 g/mol

-

InChI Key: AZALSABJOMMWCU-UHFFFAOYSA-N

-

Canonical SMILES: CC1=C(C(C)=O)C(C)=NN1CC

-

MDL Number: MFCD06739391

1.2. Molecular Structure

The molecule consists of a central 1H-pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][3] The ring is substituted at the following positions:

-

N1: An ethyl group.

-

C3: A methyl group.

-

C5: A methyl group.

-

C4: An ethanone (acetyl) group.

The presence of both hydrogen bond accepting sites (the N2 nitrogen and the carbonyl oxygen) and a non-polar hydrocarbon framework suggests a molecule with moderate polarity.

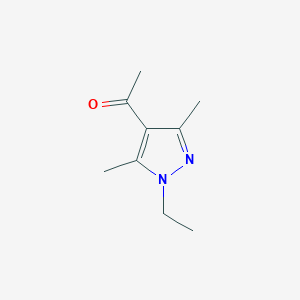

Caption: Molecular structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Physical Properties and Determination Protocols

The physical properties of a compound are critical for its handling, purification, formulation, and for predicting its behavior in various systems. While specific experimental data for this compound is not widely published, this section provides robust protocols for its determination.

Table 1: Summary of Physicochemical Properties

| Property | Value/Prediction | Status |

| Appearance | White to off-white solid | Predicted[4] |

| Molecular Weight | 166.22 g/mol | Calculated |

| Melting Point | Not available | Requires experimental determination |

| Boiling Point | Not available | Requires experimental determination |

| Solubility | Predicted low solubility in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform). | Requires experimental determination |

Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[5] Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range.[6]

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation: Place a small amount of the dry compound on a clean, dry watch glass. If necessary, finely crush the solid using a mortar and pestle.[5] Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of approximately 3 mm.[6]

-

Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus. Place a calibrated thermometer in the designated well.

-

Rapid Preliminary Measurement: Heat the apparatus rapidly to obtain an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of approximately 1-2°C per minute as you approach the expected melting point.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).[7] The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the accurate measurement at least once to ensure reproducibility. Consistent results validate the measurement.

Caption: Logic diagram for systematic solubility testing.

Chemical Properties and Reactivity

The chemical behavior of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is governed by the interplay of its pyrazole core and the acetyl substituent.

-

Pyrazole Core: The pyrazole ring is aromatic, conferring stability. The N2 nitrogen atom is pyridine-like and acts as a hydrogen bond acceptor and a site of basicity (pKa of pyrazole is ~2.5). [3]It can be protonated by strong acids. The ring itself is generally stable to mild oxidizing and reducing agents. [1]* Acetyl Group: This is the most reactive site. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The methyl protons alpha to the carbonyl are acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then participate in reactions such as aldol condensations or alkylations.

Caption: Key reactive sites of the target molecule.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for unambiguous structure verification. This section provides the predicted spectral data and the protocols for obtaining it.

Caption: Integrated workflow for spectroscopic structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [8]It is the most powerful tool for elucidating the precise connectivity of atoms. Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~1.4 ppm (triplet, 3H): The -CH₃ of the N-ethyl group, split by the adjacent -CH₂.

-

δ ~4.1 ppm (quartet, 2H): The -CH₂ of the N-ethyl group, split by the adjacent -CH₃.

-

δ ~2.4 ppm (singlet, 3H): The methyl group at the C3 position.

-

δ ~2.5 ppm (singlet, 3H): The methyl group at the C5 position.

-

δ ~2.6 ppm (singlet, 3H): The methyl group of the acetyl function.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~195 ppm: Carbonyl carbon (C=O).

-

δ ~150 ppm: C3 of pyrazole ring.

-

δ ~145 ppm: C5 of pyrazole ring.

-

δ ~115 ppm: C4 of pyrazole ring.

-

δ ~45 ppm: -CH₂ of the N-ethyl group.

-

δ ~30 ppm: -CH₃ of the acetyl group.

-

δ ~15 ppm: -CH₃ of the N-ethyl group.

-

δ ~12 ppm: -CH₃ at C3/C5.

-

δ ~10 ppm: -CH₃ at C5/C3.

-

Sample Preparation: Accurately weigh 10-20 mg of the compound for a ¹³C NMR or 2-5 mg for a ¹H NMR. [9]Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Filtering: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry NMR tube. [9]3. Analysis: Cap the NMR tube and wipe the outside clean. Insert it into a spinner turbine and adjust the depth using a depth gauge. [9]Place the sample in the NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using standard parameters for ¹H and ¹³C NMR, including appropriate shimming to optimize magnetic field homogeneity. Process the resulting Free Induction Decay (FID) with Fourier transformation to obtain the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. [10][11] Predicted Major IR Absorption Bands:

-

~2950-3000 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl and methyl groups.

-

~1685 cm⁻¹ (strong, sharp): C=O stretching of the ketone, characteristic and intense. The frequency is slightly lowered due to conjugation with the pyrazole ring.

-

~1550 cm⁻¹ (medium): C=N and C=C stretching vibrations from the pyrazole ring.

-

~1450 cm⁻¹ (medium): C-H bending vibrations.

ATR is a modern, rapid technique for acquiring IR spectra of solid samples. [12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. [12]Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after use.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. [13] Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺) peak: m/z = 166. This peak corresponds to the intact molecule and confirms the molecular weight.

-

Key Fragment Ions:

-

m/z = 151: Loss of a methyl group ([M-15]⁺).

-

m/z = 137: Loss of an ethyl group ([M-29]⁺).

-

m/z = 123: Loss of the acetyl group ([M-43]⁺), often a prominent peak.

-

m/z = 43: The acetyl cation ([CH₃CO]⁺), a very common and often intense fragment for acetyl-containing compounds.

-

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI). [14]2. Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the instrument, typically via direct infusion or through a chromatographic system like GC-MS or LC-MS. [15]4. Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole with a well-defined structure whose properties can be systematically characterized using standard analytical techniques. This guide has provided a predictive framework for its physical and chemical properties, grounded in the established behavior of its constituent functional groups. The detailed, step-by-step protocols for melting point determination, solubility profiling, and spectroscopic analysis (NMR, IR, MS) offer a robust roadmap for researchers to empirically validate these predictions and fully characterize this compound for applications in chemical synthesis, drug discovery, and materials science.

References

- University of Colorado Boulder. (n.d.). Melting point determination.

- Department of Chemistry, University of Texas. (n.d.). Experiment 1: Determination of Solubility.

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Studylib. (n.d.). Melting Point Determination Lab Protocol.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.). Determination of Melting Point.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?.

- Sigma-Aldrich. (n.d.). 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone AldrichCPR.

- Kumar, V., & Gupta, G. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-12.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Massachusetts Institute of Technology. (2000). Infrared Spectroscopy (IR) - Experimental Design.

- Wang, S., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1663.

- Dartmouth College. (n.d.). Experiment 11 — Infrared Spectroscopy.

- PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- El-Sayed, M. A. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4321.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- University of Nottingham. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube.

- Proteintech. (n.d.). Tips and tricks for successful MASS spec experiments.

- Sigma-Aldrich. (n.d.). 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone AldrichCPR.

- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11347-11354.

- MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 23(15), 8263.

- Sigma-Aldrich. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone AldrichCPR.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. studylib.net [studylib.net]

- 6. youtube.com [youtube.com]

- 7. pennwest.edu [pennwest.edu]

- 8. azolifesciences.com [azolifesciences.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Experimental Design [web.mit.edu]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. amherst.edu [amherst.edu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. mdpi.com [mdpi.com]

Introduction: The Pyrazole Scaffold as a Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Synthesis, Characterization, and Application

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have established it as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. Molecules incorporating the pyrazole moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized pyrazole derivative: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone .

As a research chemical, this compound serves as a critical building block for the synthesis of more complex molecular architectures. The presence of a reactive acetyl group at the C4 position, combined with the specific N-ethyl and C3/C5-dimethyl substitution pattern, offers medicinal chemists a versatile entry point for library synthesis and lead optimization campaigns. This document details its fundamental properties, provides robust, field-tested protocols for its multi-step synthesis, outlines a workflow for its analytical validation, and discusses its potential applications for professionals in drug development.

Compound Identification and Physicochemical Properties

Precise identification is paramount for any chemical synthesis and subsequent biological screening. The key identifiers and properties for the target compound and its essential precursor are summarized below. It is important to note that while some experimental data exists for the precursor, the final product is a specialized research chemical, and researchers must assume the responsibility of confirming its identity and purity post-synthesis.[2]

| Property | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (Target) | 1-ethyl-3,5-dimethyl-1H-pyrazole (Precursor) |

| IUPAC Name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | 1-ethyl-3,5-dimethyl-1H-pyrazole |

| CAS Number | 90565-37-0[3] | 17629-26-4[4] |

| Molecular Formula | C₉H₁₄N₂O | C₇H₁₂N₂ |

| Molecular Weight | 166.22 g/mol | 124.18 g/mol [4] |

| MDL Number | MFCD06739391[3] | MFCD02601834[2] |

| Physical Form | Solid[2] | Liquid |

| Boiling Point | Not available | 172-173 °C[5][6] |

| Density | Not available | 0.934 g/cm³[5][6] |

| InChI Key | AZALSABJOMMWCU-UHFFFAOYSA-N[3] | WBTANXHOAUWNIK-UHFFFAOYSA-N[4] |

Synthetic Methodology: A Two-Stage Approach

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is most reliably achieved through a two-stage process. First, the core heterocyclic precursor, 1-ethyl-3,5-dimethyl-1H-pyrazole, is constructed. Second, this precursor undergoes an electrophilic substitution reaction to introduce the acetyl group at the C4 position.

Part A: Synthesis of Precursor 1-ethyl-3,5-dimethyl-1H-pyrazole via Knorr Synthesis

The Knorr pyrazole synthesis is a classic and highly efficient condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][7] In this protocol, acetylacetone (a 1,3-diketone) reacts with ethylhydrazine. The causality behind this choice is the direct and regiochemically controlled formation of the desired N-ethylated pyrazole core.

Mechanism of Knorr Pyrazole Synthesis: The reaction proceeds through the initial formation of a hydrazone intermediate via the condensation of one amine group of ethylhydrazine with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable, aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

-

Reaction Initiation: While stirring, slowly add ethylhydrazine (or its oxalate/sulfate salt with a stoichiometric amount of base) (0.11 mol) to the solution. Rationale: The slight excess of hydrazine ensures complete consumption of the diketone. The addition should be controlled to manage any exotherm.

-

Reflux: Add a few drops of glacial acetic acid to catalyze the reaction.[8] Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by vacuum distillation (Boiling Point: 172-173 °C) to yield a clear liquid.[5][6]

Part B: Friedel-Crafts Acylation of the Pyrazole Core

With the precursor in hand, the final step is the introduction of the acetyl group onto the C4 position. The pyrazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. A Friedel-Crafts acylation is the method of choice.[9][10]

Causality and Mechanistic Considerations: The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄).[11] The C4 position of the 1,3,5-substituted pyrazole is the most sterically accessible and electronically favorable site for electrophilic attack. Unlike Friedel-Crafts alkylation, the acylation product is deactivated towards further reaction, preventing poly-acylation and leading to a cleaner product profile.[12][13] A stoichiometric amount of the Lewis acid is required, as it complexes with the final ketone product.

Experimental Protocol: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

-

Inert Atmosphere: Set up a 250 mL three-neck flask, oven-dried and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Rationale: Lewis acids like AlCl₃ are extremely moisture-sensitive; an inert atmosphere is critical for success.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃) (14.7 g, 0.11 mol) and 100 mL of an anhydrous solvent (e.g., dichloromethane (DCM) or dichloroethane). Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (7.8 g, 0.1 mol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Electrophilic Substitution: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (12.4 g, 0.1 mol) in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. Caution: This is a highly exothermic quench.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Applications in Drug Discovery and Chemical Biology

The title compound is not an end-product therapeutic but a strategic intermediate. Its value lies in its potential for diversification:

-

Ketone Handle Chemistry: The acetyl group's carbonyl carbon is an electrophilic site, and its alpha-protons are acidic. This allows for a wide array of subsequent reactions, such as aldol condensations, Mannich reactions, and conversion to oximes or hydrazones, enabling the rapid generation of a library of diverse analogs.

-

Scaffold for Kinase Inhibitors: Many successful kinase inhibitors, such as Crizotinib, feature a substituted azole core.[6] The pyrazole scaffold can act as a bioisostere for other heterocycles, and functionalization via the ketone handle allows for the exploration of interactions within the ATP-binding pocket of various kinases.

-

Probes for Chemical Biology: By attaching fluorescent tags, biotin, or photo-affinity labels through reactions at the ketone, this molecule can be converted into a chemical probe to study target engagement and identify the protein binding partners of pyrazole-based ligands.

Analytical Characterization Workflow

Given the "for research use only" nature of this compound and the lack of comprehensive published data, a rigorous, self-validating analytical workflow is mandatory for any researcher synthesizing or procuring it.

Expected Spectroscopic Signatures:

-

¹H NMR: Key expected signals include:

-

An ethyl group quartet (CH₂) and triplet (CH₃).

-

Two distinct singlets for the C3 and C5 methyl groups.

-

A singlet for the acetyl (C=O)CH₃ group.

-

The absence of the C4-H proton signal (which would be present in the precursor around 5.8-6.0 ppm) is a key indicator of successful acylation.

-

-

¹³C NMR: Expect signals corresponding to all nine carbon atoms, including a downfield signal for the carbonyl carbon (>190 ppm) and distinct signals for the pyrazole ring carbons and the various methyl and ethyl carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass. The ESI+ spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 167.1182.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1690 cm⁻¹ would confirm the presence of the conjugated ketone (C=O) stretching vibration.

References

-

J&K Scientific. Knorr Pyrazole Synthesis. J&K Scientific LLC. Accessed January 16, 2026. [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap. Accessed January 16, 2026. [Link]

-

Li, J. J. Knorr Pyrazole Synthesis. ResearchGate. 2009. [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. Accessed January 16, 2026. [Link]

-

ChemBK. 1-Ethyl-3,5-dimethyl-1H-pyrazole. ChemBK. 2024. [Link]

-

ChemBK. 1H-Pyrazole, 1-ethyl-3,5-dimethyl-. ChemBK. 2024. [Link]

-

PubChem. 1-Ethyl-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Accessed January 16, 2026. [Link]

-

Wikipedia. Paal–Knorr synthesis. Wikipedia. Accessed January 16, 2026. [Link]

-

ResearchGate. Knorr pyrazole synthesis. ResearchGate. Accessed January 16, 2026. [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. The Organic Guy. 2021. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Accessed January 16, 2026. [Link]

-

Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. Accessed January 16, 2026. [Link]

-

Cheméo. 1H-Pyrazole, 3-ethyl-4,5-dihydro-1,4-dimethyl-. Cheméo. Accessed January 16, 2026. [Link]

- Google Patents. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

-

Royal Society of Chemistry. 1HNMR δ values. Royal Society of Chemistry. 2012. [Link]

-

Wikipedia. Friedel–Crafts reaction. Wikipedia. Accessed January 16, 2026. [Link]

-

Springer. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. 2021. [Link]

- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. 2013. [Link]

-

ResearchGate. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. 2012. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. 2013. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. Accessed January 16, 2026. [Link]

-

YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. The Organic Chemistry Tutor. 2017. [Link]

-

Der Pharma Chemica. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. Der Pharma Chemica. 2016. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Accessed January 16, 2026. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 1-Ethyl-3,5-dimethyl-1H-pyrazole | 17629-26-4 [m.chemicalbook.com]

- 3. name-reaction.com [name-reaction.com]

- 4. 1-Ethyl-3,5-dimethyl-1H-pyrazole | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. Their prevalence in medicinal chemistry underscores the critical need for precise and unequivocal structure determination. The seemingly subtle placement of substituents on the pyrazole ring can profoundly alter a molecule's pharmacological profile, making absolute structural integrity a cornerstone of any research endeavor.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. While direct, publicly available spectroscopic data for this specific molecule is limited, we will navigate this challenge by employing a multi-technique analytical approach. We will leverage data from closely related analogs, most notably 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, to build a robust and validated structural hypothesis. This approach mirrors real-world research scenarios where scientists often extrapolate from known structures to confirm new ones. Every step is designed as a self-validating system, ensuring the final proposed structure is supported by a cohesive and logical network of evidence.

The Initial Hypothesis: Synthesis and Preliminary Analysis

The journey of structure elucidation begins with the synthesis of the target compound. A plausible synthetic route involves the Vilsmeier-Haack formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole, followed by a Grignard reaction with methylmagnesium bromide and subsequent oxidation, or more directly, a Friedel-Crafts acylation.

Following synthesis and purification, the initial step is to confirm the molecular formula (C₉H₁₄N₂O) and determine the molecular weight.

Mass Spectrometry: The First Glimpse of the Molecular Ion

Mass spectrometry (MS) provides the molecular weight of the compound, a fundamental piece of the structural puzzle. High-resolution mass spectrometry (HRMS) is particularly powerful, offering a highly accurate mass measurement that can confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical mass calculated for the proposed formula C₉H₁₄N₂O.

Data Interpretation and Expected Results

For our target compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, the expected monoisotopic mass is 166.1106 g/mol . The HRMS should yield an [M+H]⁺ peak at m/z 167.1182. The fragmentation pattern in the mass spectrum of pyrazoles is highly dependent on the nature and position of its substituents[1][2]. Common fragmentation pathways for pyrazoles include the expulsion of HCN or N₂[2]. For our target molecule, we would anticipate key fragments corresponding to the loss of the acetyl group and cleavages within the ethyl substituent.

Functional Group Identification: The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Data Interpretation and Expected Results

The IR spectrum of a related compound, 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, shows characteristic peaks at 2900 cm⁻¹ (C-H stretch) and a strong band at 1670 cm⁻¹ for the C=O (carbonyl) group[1]. Based on this, for our target molecule, we would expect to see the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2850 | C-H stretch | Ethyl and Methyl groups |

| ~1670-1690 | C=O stretch | Ketone |

| ~1550-1450 | C=N and C=C stretch | Pyrazole ring |

The presence of a strong absorption band in the region of 1670-1690 cm⁻¹ is a crucial piece of evidence confirming the presence of the ketone functional group. The region from 1300-900 cm⁻¹, known as the fingerprint region, provides a unique pattern that can be used for comparison with reference spectra[3].

Constructing the Molecular Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms and their connectivity.

¹H NMR: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Analysis: The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed.

Predicted ¹H NMR Data and Interpretation

While specific data for our target is unavailable, we can predict the spectrum based on known chemical shifts for similar pyrazole derivatives[4][5].

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | Quartet (q) | 2H | N-CH₂-CH₃ | Methylene protons adjacent to a nitrogen atom and a methyl group. |

| ~2.4 | Singlet (s) | 3H | C(O)-CH₃ | Acetyl methyl protons, typically deshielded by the carbonyl group. |

| ~2.3 | Singlet (s) | 3H | Pyrazole-CH₃ (C3 or C5) | Methyl group on the pyrazole ring. |

| ~2.2 | Singlet (s) | 3H | Pyrazole-CH₃ (C5 or C3) | The other methyl group on the pyrazole ring. |

| ~1.4 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

The two methyl groups on the pyrazole ring (at C3 and C5) are in different chemical environments and are expected to have slightly different chemical shifts. The absence of a proton signal for the C4 position of the pyrazole ring is a key indicator that this position is substituted.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same NMR spectrometer.

-

Analysis: The chemical shifts of the carbon signals are analyzed to identify the types of carbon atoms (e.g., C=O, aromatic C, aliphatic C).

Predicted ¹³C NMR Data and Interpretation

Based on data for related pyrazoles, the predicted ¹³C NMR chemical shifts are as follows[4][5][6]:

| Predicted δ (ppm) | Assignment | Rationale |

| ~195 | C=O | Carbonyl carbon of the ketone. |

| ~148 | C3 or C5 (Pyrazole) | Carbon atom in the pyrazole ring attached to a methyl group. |

| ~140 | C5 or C3 (Pyrazole) | The other carbon atom in the pyrazole ring attached to a methyl group. |

| ~115 | C4 (Pyrazole) | Quaternary carbon at the 4-position of the pyrazole ring, substituted with the acetyl group. |

| ~45 | N-CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~30 | C(O)-CH₃ | Acetyl methyl carbon. |

| ~15 | N-CH₂-CH₃ | Methyl carbon of the ethyl group. |

| ~12 | Pyrazole-CH₃ | One of the pyrazole methyl carbons. |

| ~10 | Pyrazole-CH₃ | The other pyrazole methyl carbon. |

2D NMR: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in the molecule[7].

Experimental Workflow for Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically 2-3 bonds apart). A key expected correlation would be between the methylene protons (~4.1 ppm) and the methyl protons (~1.4 ppm) of the ethyl group, confirming the presence of the -CH₂CH₃ moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. The analysis of these long-range correlations confirms the connectivity of the molecular fragments.

Key Expected HMBC Correlations for Structure Confirmation

Caption: Key HMBC correlations confirming connectivity.

-

Acetyl Group Placement: The protons of the acetyl methyl group (~2.4 ppm) should show a strong correlation to the quaternary carbon at C4 of the pyrazole ring (~115 ppm) and the carbonyl carbon (~195 ppm). This definitively places the acetyl group at the C4 position.

-

Ethyl Group Placement: The methylene protons of the ethyl group (~4.1 ppm) will show a correlation to the C5 carbon of the pyrazole ring (~140 ppm), confirming its attachment to the N1 nitrogen.

-

Methyl Group Placement: The protons of the C3-methyl group will show correlations to C3 and C4. Similarly, the protons of the C5-methyl group will show correlations to C5 and C4. This confirms the positions of the two methyl groups on the pyrazole ring.

Absolute Confirmation: X-ray Crystallography (The Gold Standard)

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, showing the precise spatial arrangement of every atom and confirming bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

While we do not have crystallographic data for the target molecule, the crystal structure of related pyrazoles confirms the planarity of the pyrazole ring and the typical bond lengths and angles within this heterocyclic system.

Conclusion: A Unified Structural Narrative

Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR techniques, we can confidently elucidate the structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Each piece of data provides a layer of evidence that, when combined, creates a self-validating and unambiguous structural assignment. The HRMS confirms the elemental composition, the IR spectrum identifies the key functional groups, and the comprehensive NMR analysis maps out the precise connectivity of the molecular framework. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, a prerequisite for advancing any chemical entity through the drug development pipeline.

References

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

- Sperry, J. B., & Wright, D. L. (2005). The pyrazole scaffold: a versatile framework in medicinal chemistry. Current opinion in drug discovery & development, 8(6), 723-740.

-

Alagöz, M. A., Karakurt, A., Özgeriş, T., Mercan, B., Şahin, E., H., C., ... & Al-Agbari, M. A. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]

- BenchChem. (n.d.).

-

Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. International Journal of Chemical Sciences, 12(1), 215-222. [Link]

-

PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Fritsky, I. O., Kozłowska, E., Świątek-Kozłowska, J., Gerasimchuk, N. N., & Głowiak, T. (2009). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2634. [Link]

-

LibreTexts. (2023). Infrared Spectroscopy. [Link]

- Reusch, W. (n.d.). Infrared Spectroscopy.

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Fun, H. K., Ooi, C. W., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2011). [1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o145. [Link]

-

Ilardi, E. A., & Stivala, C. E. (2013). X-ray crystallography of chemical compounds. In Methods in molecular biology (Vol. 933, pp. 29–48). Humana Press. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 25016-16-4|1-(1H-Pyrazol-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 7. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative of interest to the chemical and pharmaceutical research communities. The document details the compound's core physicochemical properties, including its precise molecular weight, and presents an exemplary, literature-derived protocol for its multi-step synthesis and purification. Furthermore, it outlines standard analytical workflows for structural verification and purity assessment. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its use as a synthetic building block or for screening in biological assays.

Introduction to the Pyrazole Scaffold in Drug Discovery

Heterocyclic aromatic compounds are foundational scaffolds in medicinal chemistry. Among them, pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms, feature prominently in a multitude of clinically significant therapeutic agents. The pyrazole nucleus is a versatile pharmacophore known to engage in various biological interactions, leading to a wide spectrum of activities, including anti-inflammatory, analgesic, antitumor, antibacterial, and antiviral properties[1][2].

The substitution pattern on the pyrazole ring dictates its pharmacological profile. Specifically, N-alkylation and substitution at the C3, C4, and C5 positions allow for fine-tuning of a molecule's steric, electronic, and lipophilic properties. The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a classic example of this scaffold, featuring an N-ethyl group, two methyl groups, and a C4-acetyl moiety. The acetyl group, in particular, serves as a key synthetic handle, enabling further chemical modifications such as the formation of oximes, hydrazones, or more complex heterocyclic systems, making it a valuable intermediate for building diverse chemical libraries[1].

Physicochemical Characterization

The fundamental properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone are critical for its handling, formulation, and use in quantitative experiments.

Core Properties

All quantitative data for the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | Sigma-Aldrich[3] |

| Molecular Formula | C₉H₁₄N₂O | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| CAS Number | Not available; sold under MDL number | - |

| MDL Number | MFCD06739391 | Sigma-Aldrich[3] |

| PubChem Substance ID | 329820642 | Sigma-Aldrich[3] |

Structural Identifiers

-

SMILES: CC1=C(C(C)=O)C(C)=NN1CC[4]

-

InChI: 1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3[4]

-

InChIKey: AZALSABJOMMWCU-UHFFFAOYSA-N[4]

Synthesis and Purification

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be achieved through a logical, multi-step sequence starting from readily available commercial reagents. The following protocol is an exemplary pathway based on established methodologies for the synthesis of related pyrazole derivatives[2][5]. The causality behind this pathway is the robust and high-yielding nature of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines, followed by standard Vilsmeier-Haack or Friedel-Crafts type reactions for C4-functionalization and subsequent N-alkylation.

Synthetic Pathway Overview

The synthesis involves three primary stages:

-

Pyrazole Ring Formation: Condensation of a hydrazine with a β-diketone (acetylacetone) to form the 3,5-dimethylpyrazole core.

-

C4-Acetylation: Introduction of the acetyl group at the C4 position.

-

N1-Ethylation: Alkylation of the pyrazole nitrogen with an ethylating agent.

The workflow is visualized in the diagram below.

Caption: Multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole[5]

-

To a 250 mL round-bottom flask, add acetylacetone (0.1 mol, 10.0 g) and ethanol (100 mL).

-

Stir the solution at room temperature and add hydrazine hydrate (0.1 mol, 5.0 g) dropwise. The addition is exothermic and should be controlled with an ice bath.

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture at reflux for 3 hours.

-

Allow the reaction to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is 3,5-dimethyl-1H-pyrazole, which can be carried forward to the next step, or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone[2]

-

Dissolve 3,5-dimethyl-1H-pyrazole (0.05 mol, 4.8 g) in pyridine (50 mL) in a 150 mL flask.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Add acetyl chloride (0.055 mol, 4.3 g) dropwise while maintaining the temperature below 10 °C.

-

After addition, allow the mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Step 3: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

-

To a solution of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (0.02 mol, 2.76 g) in acetone (100 mL), add anhydrous potassium carbonate (0.04 mol, 5.52 g).

-

Add iodoethane (0.022 mol, 3.43 g) to the suspension.

-

Heat the mixture to reflux and maintain for 14 hours, monitoring the reaction progress by TLC. The use of a base like K₂CO₃ is essential to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack on the iodoethane[5].

-

After cooling, filter off the potassium carbonate and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the final product by silica gel column chromatography to yield pure 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Analytical Characterization

While the supplier does not provide specific analytical data for this compound[4], its structure can be unequivocally confirmed using a standard suite of analytical techniques. The following section describes the expected results and a self-validating workflow.

Caption: Workflow for analytical characterization and validation.

Spectroscopic and Chromatographic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include: a triplet and a quartet for the N-ethyl group protons, three singlets for the two pyrazole methyl groups and the acetyl methyl group. The integration of these signals should correspond to the number of protons in each group (e.g., 3H for each methyl singlet).

-

¹³C NMR: The carbon spectrum will confirm the presence of all 9 unique carbon atoms. Diagnostic peaks would include a signal for the carbonyl carbon of the acetyl group (typically δ > 190 ppm), signals for the pyrazole ring carbons, and signals for the methyl and ethyl carbons[1].

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. The experimentally determined monoisotopic mass should match the calculated value for C₉H₁₄N₂O within a narrow tolerance (e.g., < 5 ppm). This provides definitive confirmation of the elemental composition[1].

3. Infrared (IR) Spectroscopy:

-

The IR spectrum should display a prominent, sharp absorption band characteristic of the carbonyl (C=O) stretch from the acetyl group, typically in the range of 1670-1690 cm⁻¹. Other bands will confirm the presence of C-H and C-N bonds.

4. High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) should be developed to assess the purity of the final compound. A pure sample will exhibit a single major peak when monitored by a UV detector (typically around 254 nm). The peak area percentage is used to quantify the purity, which should ideally be ≥95% for research applications.

Applications in Research and Drug Development

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not an end-product therapeutic but rather a valuable chemical intermediate.

-

Scaffold for Library Synthesis: The acetyl group at the C4 position is a versatile functional group that can be readily transformed into a wide array of other functionalities. It can undergo condensation reactions to form imines, oximes, and hydrazones, or serve as a point for α-halogenation followed by nucleophilic substitution. This makes the compound an excellent starting material for generating libraries of novel pyrazole derivatives for high-throughput screening[1].

-

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocyclic molecule, it can be used in FBDD campaigns to identify initial low-affinity binders to biological targets. The ethyl and acetyl groups provide vectors for growing the fragment into a more potent lead compound.

-

Reference Standard: For researchers developing analytical methods for related pyrazole-containing compounds, this molecule can serve as a characterized reference standard for chromatography and spectroscopy.

Conclusion

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a well-defined chemical entity with a molecular weight of 166.22 g/mol . Its synthesis is achievable through robust, literature-supported methods, and its identity and purity can be rigorously confirmed using standard analytical techniques. Its primary value lies in its role as a versatile synthetic intermediate for the creation of more complex molecules, particularly within the context of medicinal chemistry and drug discovery programs targeting the rich pharmacological space of pyrazole derivatives.

References

-

Uslu, H., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]

-

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

-

1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. National Institutes of Health (NIH). [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 441-444. [Link]

-

Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. Journals. [Link]

Sources

- 1. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. tsijournals.com [tsijournals.com]

Spectroscopic Characterization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of spectroscopy and comparative data from analogous pyrazole derivatives. The focus is on providing a practical, field-proven understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5] Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the target molecule. This guide will delve into the expected spectroscopic signatures of this specific pyrazole derivative, providing a robust framework for its analysis. While specific experimental data for this exact molecule is not widely published, this guide leverages extensive data from structurally similar pyrazoles to provide a reliable interpretation.[6][7][8]

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The key structural features of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone are:

-

A central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

An N-ethyl group at position 1 of the pyrazole ring.

-

Two methyl groups at positions 3 and 5 of the pyrazole ring.

-

An acetyl group (a carbonyl group bonded to a methyl group) at position 4 of the pyrazole ring.

Caption: Molecular structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Protocol and Predicted Chemical Shifts

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample (5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ethyl -CH₃ | ~1.4 | Triplet | 3H | Aliphatic methyl group coupled to a methylene group. |

| Ethyl -CH₂ | ~4.1 | Quartet | 2H | Methylene group attached to a nitrogen atom, coupled to a methyl group. |

| Pyrazole -CH₃ (C3) | ~2.4 | Singlet | 3H | Methyl group on an aromatic pyrazole ring. |

| Pyrazole -CH₃ (C5) | ~2.5 | Singlet | 3H | Methyl group on an aromatic pyrazole ring, potentially deshielded slightly more than the C3-methyl. |

| Acetyl -CH₃ | ~2.6 | Singlet | 3H | Methyl group adjacent to a carbonyl group. |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The ethyl group protons are in the typical aliphatic region, with the methylene protons shifted downfield due to the adjacent electronegative nitrogen atom. The methyl groups on the pyrazole ring are in the aromatic methyl region. The acetyl methyl protons are deshielded by the anisotropic effect of the carbonyl group, hence their downfield shift.

¹³C NMR Spectroscopy: Protocol and Predicted Chemical Shifts

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A proton-decoupled sequence, such as the standard PENDANT or DEPT, would be used to simplify the spectrum and provide information about the number of attached protons to each carbon.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethyl -CH₃ | ~15 | Typical aliphatic methyl carbon. |

| Ethyl -CH₂ | ~45 | Aliphatic methylene carbon attached to nitrogen. |

| Pyrazole -CH₃ (C3) | ~12 | Aromatic methyl carbon. |

| Pyrazole -CH₃ (C5) | ~14 | Aromatic methyl carbon. |

| Acetyl -CH₃ | ~30 | Methyl carbon adjacent to a carbonyl group. |

| Pyrazole C4 | ~115 | Quaternary carbon of the pyrazole ring attached to the acetyl group. |

| Pyrazole C3 | ~148 | Carbon of the pyrazole ring attached to a methyl group. |

| Pyrazole C5 | ~140 | Carbon of the pyrazole ring attached to a methyl group. |

| Acetyl C=O | ~195 | Carbonyl carbon of the ketone. |

Expertise in Interpretation: The predicted chemical shifts are derived from established ranges for similar functional groups in related heterocyclic systems.[6][7] The quaternary carbons of the pyrazole ring are assigned based on the expected electronic effects of the substituents. The carbonyl carbon is characteristically found far downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. Alternatively, the sample could be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1670 | Strong | C=O stretching (ketone) |

| ~1580 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| ~1450 | Medium | C-H bending (aliphatic) |

Trustworthiness of the Data: The most characteristic and intense peak in the IR spectrum is expected to be the carbonyl (C=O) stretch of the ketone group, typically appearing around 1670 cm⁻¹.[6] The presence of C-H stretches from the ethyl and methyl groups, as well as the characteristic ring vibrations of the pyrazole core, would further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum would be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI, the sample would be introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 166 | [M]⁺, Molecular ion |

| 151 | [M - CH₃]⁺, Loss of a methyl group |

| 138 | [M - C₂H₄]⁺, Loss of ethylene from the ethyl group |

| 123 | [M - CH₃CO]⁺, Loss of the acetyl group |

| 43 | [CH₃CO]⁺, Acetyl cation |

Authoritative Grounding in Fragmentation: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. Common fragmentation pathways would involve the loss of the ethyl and acetyl substituents.

Caption: Predicted major fragmentation pathways for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone in EI-MS.

Summary of Spectroscopic Data

| Technique | Key Data and Interpretation |

| ¹H NMR | Signals for ethyl, two distinct pyrazole methyl, and one acetyl methyl groups with characteristic chemical shifts and multiplicities. |

| ¹³C NMR | Nine distinct carbon signals corresponding to the molecular structure, including a downfield carbonyl signal. |

| IR | Strong C=O absorption around 1670 cm⁻¹, characteristic C-H and pyrazole ring stretches. |

| MS | Molecular ion peak at m/z 166, with fragmentation patterns corresponding to the loss of substituents. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. By leveraging established spectroscopic principles and data from analogous structures, a reliable framework for the identification and characterization of this compound is established. The detailed protocols and interpretations serve as a valuable resource for researchers in ensuring the scientific integrity of their work with this and related pyrazole derivatives. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

-

Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved from [Link]

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. tsijournals.com [tsijournals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its discovery in the late 19th century opened a new chapter in heterocyclic chemistry and rapidly led to the development of some of the earliest synthetic pharmaceuticals. This guide provides a comprehensive overview of the discovery of pyrazole, the pioneering synthetic methodologies that enabled its exploration, and the historical context of its emergence as a privileged scaffold in drug discovery. We will delve into the seminal work of Ludwig Knorr and Hans von Pechmann, detailing their foundational synthetic protocols and the causality behind their experimental choices. This document is intended to serve as a technical resource, offering not only historical perspective but also actionable experimental details and workflow visualizations to inform contemporary research and development.

The Dawn of Pyrazole Chemistry: A Serendipitous Discovery

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] While attempting to synthesize a quinoline derivative, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[5] The unexpected product was not the anticipated six-membered ring but a five-membered heterocycle he named "pyrazole".[2] This initial synthesis did not yield the parent pyrazole, but rather a derivative, 1-phenyl-3-methyl-5-pyrazolone, which would later be recognized as a key structural motif in early pharmaceuticals.[5][6] This discovery was not merely a synthetic curiosity; the resulting compound, after methylation, became Antipyrine, one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic.[5][7]

The synthesis of the unsubstituted parent pyrazole ring was accomplished a few years later. While some sources attribute the first synthesis to Edward Buchner in 1889[1], others credit Hans von Pechmann in 1898.[3]

The timeline below illustrates the pivotal early moments in pyrazole's history.

Caption: Key milestones in the early discovery and synthesis of pyrazole.

Foundational Synthetic Methodologies

The initial discoveries of pyrazole and its derivatives were intrinsically linked to the development of novel synthetic routes. Two of the most historically significant and enduring methods are the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis.

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, born from the initial discovery, remains a versatile and widely used method for the preparation of pyrazoles and pyrazolones.[6][8][9][10][11] The reaction involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[8][12][13]

-

β-Dicarbonyl Compound: The 1,3-relationship of the two carbonyl groups is crucial. It provides the three-carbon backbone of the pyrazole ring and presents two electrophilic centers for nucleophilic attack by the hydrazine.

-

Hydrazine: Hydrazine, with its two adjacent nucleophilic nitrogen atoms, acts as the dinucleophilic component, providing the N-N bond of the resulting heterocycle. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.

-

Acid Catalysis: The reaction is often catalyzed by acid, which serves to activate the carbonyl groups towards nucleophilic attack.

The general workflow for the Knorr pyrazole synthesis is depicted below.

Caption: A simplified workflow of the Knorr pyrazole synthesis.

This protocol is based on the foundational work of Ludwig Knorr.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Reaction flask

-

Heating mantle

-

Condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.

-

Initial Reaction: The mixture is gently heated. An initial exothermic reaction may be observed, leading to the formation of an intermediate phenylhydrazone.

-

Cyclization and Dehydration: Continue heating the mixture under reflux. The intermediate undergoes intramolecular cyclization, followed by the elimination of ethanol and water to form the pyrazolone ring.

-

Isolation: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled. The product often crystallizes upon cooling and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

The Pechmann Pyrazole Synthesis

Another pioneering method, the Pechmann pyrazole synthesis, involves the reaction of an acetylene with diazomethane.[14][15] This reaction is a classic example of a 1,3-dipolar cycloaddition.

-

Acetylene: The triple bond of the acetylene serves as the dipolarophile, providing two of the carbon atoms for the pyrazole ring.

-

Diazomethane: Diazomethane acts as the 1,3-dipole, supplying the N-N unit and the third carbon atom of the heterocycle.

-

Thermal or Photochemical Conditions: The reaction is typically initiated by heat or light to generate the reactive diazo species.

The logical relationship in the Pechmann synthesis is illustrated below.

Caption: The core components and steps of the Pechmann pyrazole synthesis.

Materials:

-

Substituted acetylene

-

Diazomethane solution (handle with extreme caution, as it is toxic and explosive)

-

Reaction vessel protected from light

Procedure:

-

Reaction Setup: A solution of the substituted acetylene in a suitable solvent (e.g., diethyl ether) is prepared in a flask equipped with a gas inlet and outlet.

-

Addition of Diazomethane: A solution of diazomethane in the same solvent is added slowly to the acetylene solution at low temperature (typically 0 °C). The reaction is monitored for the evolution of nitrogen gas.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis).

-

Workup: The solvent is carefully removed under reduced pressure.

-

Purification: The resulting pyrazole is purified by chromatography or recrystallization.

The Rise of Pyrazoles in Medicinal Chemistry

The immediate success of Antipyrine as a pharmaceutical agent spurred further investigation into the biological activities of pyrazole-containing compounds.[5][7] The pyrazole scaffold proved to be a "privileged structure," capable of interacting with a wide range of biological targets.

| Early Pyrazole-Based Drug | Year of Discovery | Therapeutic Application |

| Antipyrine | 1883 | Analgesic, Antipyretic[5][7] |

| Aminopyrine | 1896 | Analgesic, Anti-inflammatory |

| Phenylbutazone | 1949 | Anti-inflammatory |